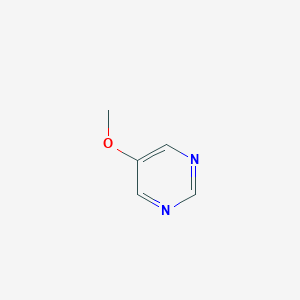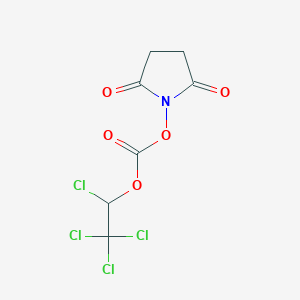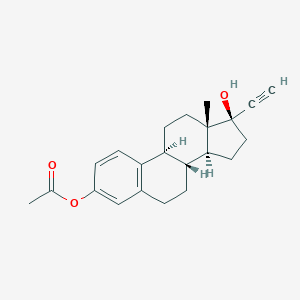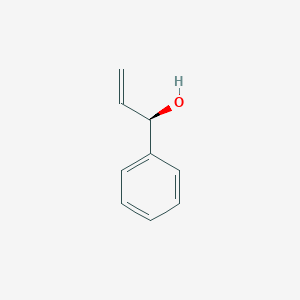
Methylcoumalat
Übersicht
Beschreibung
Scopolamine N-oxide Hydrobromide is a derivative of scopolamine, a tropane alkaloid found in plants of the Solanaceae family. It is known for its anticholinergic properties, which means it can block the action of the neurotransmitter acetylcholine. This compound is used in various scientific research applications due to its unique chemical properties .
Wissenschaftliche Forschungsanwendungen
Scopolamin-N-oxid-Hydrobromid wird in verschiedenen Bereichen der wissenschaftlichen Forschung eingesetzt:
Chemie: Es wird als Reagenz in der organischen Synthese und als Referenzstandard in der analytischen Chemie verwendet.
Biologie: Es wird verwendet, um die Auswirkungen anticholinerger Verbindungen auf biologische Systeme zu untersuchen.
Medizin: Es wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von Erkrankungen wie Reisekrankheit und postoperativem Übelkeit untersucht.
Industrie: Es wird in der Produktion von Arzneimitteln und als Forschungschemikalie bei der Entwicklung neuer Medikamente verwendet
5. Wirkmechanismus
Scopolamin-N-oxid-Hydrobromid übt seine Wirkung aus, indem es muskarinische Acetylcholinrezeptoren (mAChRs) im zentralen Nervensystem und im gesamten Körper antagonisiert. Diese Blockade von Acetylcholinrezeptoren führt zu einer Abnahme der Aktivität des parasympathischen Nervensystems, was zu seinen anticholinergen Wirkungen führt. Die Verbindung kann die Blut-Hirn-Schranke passieren, so dass sie das zentrale Nervensystem beeinflussen kann .
Ähnliche Verbindungen:
Scopolamin-Hydrobromid: Ähnlich in der Struktur, aber ohne die N-Oxid-Gruppe.
Atropin: Ein weiteres Tropanalkaloid mit ähnlichen anticholinergen Eigenschaften.
Hyoscin-Butylbromid: Ein Derivat von Scopolamin, das wegen seiner krampflösenden Wirkungen eingesetzt wird.
Einzigartigkeit: Scopolamin-N-oxid-Hydrobromid ist aufgrund der Anwesenheit der N-Oxid-Gruppe einzigartig, die seine pharmakokinetischen und pharmakodynamischen Eigenschaften im Vergleich zu anderen ähnlichen Verbindungen verändern kann. Diese Modifikation kann seine Löslichkeit, Stabilität und Fähigkeit beeinflussen, biologische Membranen zu durchqueren .
Wirkmechanismus
Target of Action
Methyl coumalate is a 2-pyrone that acts as a dienophile . It primarily targets 1,3-butadienes and cyclohexadiene . These targets play a crucial role in the Diels-Alder reaction, a chemical reaction between a conjugated diene and a substituted alkene, commonly termed the dienophile, to form a substituted cyclohexene system .
Mode of Action
Methyl coumalate interacts with its targets (1,3-butadienes and cyclohexadiene) through a Diels-Alder reaction . This reaction involves a 1,6-conjugate addition, leading to the formation of tetrahydrocoumarins and 4-methoxycarbonyltricyclo . It also reacts with cyclohexadiene to afford tetrahydronaphthalene-2-carboxylate .
Biochemical Pathways
The primary biochemical pathway affected by methyl coumalate is the Diels-Alder reaction pathway . This pathway leads to the formation of various complex organic compounds. For instance, it can construct C-C bonds with various imines and aldehydes . The reaction is atom-economical and expands the Morita-Baylis-Hillman donor capabilities to a 2-pyrone derivative for the first time .
Pharmacokinetics
Its molecular weight (15412 g/mol) and its physical properties such as melting point (65-67 °C) and boiling point (178-180 °C/60 mmHg) suggest that it may have good bioavailability .
Result of Action
The result of methyl coumalate’s action is the formation of various complex organic compounds. For instance, it can efficiently construct C-C bonds with various imines and aldehydes . The products of these reactions could be applied to the synthesis of fine chemicals with biologically active structural cores, such as diphenylmethanol, hydroisobenzofurans, and hydroisoindoles .
Action Environment
The action of methyl coumalate is influenced by environmental factors such as temperature. For instance, the Diels-Alder reaction with 1,3-butadienes occurs at 100°C . The stability, efficacy, and action of methyl coumalate may vary under different environmental conditions.
Biochemische Analyse
Biochemical Properties
Methyl coumalate participates in organocatalyzed Morita–Baylis–Hillman (MBH) reactions . This atom-economical pathway employs inexpensive Et3N as a catalyst in ethanol . The compound efficiently constructs C-C bonds with various imines and aldehydes in moderate to good yields . The nature of these interactions involves a 1,6-conjugated addition .
Molecular Mechanism
The molecular mechanism of Methyl coumalate involves a 1,6-conjugated addition . This process is triggered via an unprecedented 1,6-conjugated addition, as opposed to the classical MBH reaction . This mechanism allows Methyl coumalate to exert its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that Methyl coumalate reacts with 1,3-butadienes at 100°C to yield tetrahydrocoumarins and 4-methoxycarbonyltricyclo .
Metabolic Pathways
Methyl coumalate is involved in one-carbon metabolism, a central metabolic pathway crucial for the biosynthesis of several amino acids, methyl group donors, and nucleotides . It also participates in the Diels-Alder reaction, a specific type of organic chemical reaction .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Scopolamine N-oxide Hydrobromide typically involves the oxidation of scopolamine. One common method is the reaction of scopolamine with hydrogen peroxide in the presence of a catalyst to form Scopolamine N-oxide. This is followed by the addition of hydrobromic acid to form the hydrobromide salt .
Industrial Production Methods: Industrial production of Scopolamine N-oxide Hydrobromide involves large-scale oxidation reactions under controlled conditions to ensure high yield and purity. The process includes the use of advanced purification techniques such as crystallization and chromatography to isolate the final product .
Types of Reactions:
Oxidation: Scopolamine can be oxidized to form Scopolamine N-oxide.
Reduction: Scopolamine N-oxide can be reduced back to scopolamine under specific conditions.
Substitution: The hydrobromide salt formation is a substitution reaction where the hydrogen atom is replaced by a bromine atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as the oxidizing agent.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Hydrobromic acid is used to form the hydrobromide salt.
Major Products:
Oxidation: Scopolamine N-oxide.
Reduction: Scopolamine.
Substitution: Scopolamine N-oxide Hydrobromide.
Vergleich Mit ähnlichen Verbindungen
Scopolamine Hydrobromide: Similar in structure but lacks the N-oxide group.
Atropine: Another tropane alkaloid with similar anticholinergic properties.
Hyoscine Butylbromide: A derivative of scopolamine used for its antispasmodic effects.
Uniqueness: Scopolamine N-oxide Hydrobromide is unique due to the presence of the N-oxide group, which can alter its pharmacokinetic and pharmacodynamic properties compared to other similar compounds. This modification can affect its solubility, stability, and ability to cross biological membranes .
Eigenschaften
IUPAC Name |
methyl 6-oxopyran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4/c1-10-7(9)5-2-3-6(8)11-4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWWWZQYHPFCBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00208923 | |
| Record name | Methyl coumalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00208923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6018-41-3 | |
| Record name | Methyl coumalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6018-41-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl coumalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006018413 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl coumalate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137387 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl coumalate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34627 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl coumalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00208923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-oxo-2H-pyran-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.337 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL COUMALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1S7TMF0R8T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethanone, 1-[3,4-dihydro-5-(1-methylethyl)-2H-pyrrol-3-yl]-(9CI)](/img/structure/B27844.png)





![alpha-(4-Bromophenyl)-alpha-[2-(dimethylamino)ethyl]-3-pyridinemethanol](/img/structure/B27868.png)






